molecular formula C15H20BF2NO3 B14901245 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B14901245
M. Wt: 311.13 g/mol
InChI Key: TZTGPBQSKJRWHB-UHFFFAOYSA-N
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Description

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing aromatic amide. Its structure features a benzamide core substituted with two fluorine atoms at the 2- and 3-positions, a dimethylamide group at the N-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing fluorine substituents, which enhance the electrophilicity of the boronate group . Its amide moiety may also confer stability and influence solubility, making it relevant for pharmaceutical or materials science research .

Properties

Molecular Formula

C15H20BF2NO3

Molecular Weight

311.13 g/mol

IUPAC Name

2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-8-7-9(11(17)12(10)18)13(20)19(5)6/h7-8H,1-6H3

InChI Key

TZTGPBQSKJRWHB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)N(C)C)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,3-difluorobenzoyl chloride with N,N-dimethylamine to form the corresponding benzamide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Oxidation Reactions

The boronic ester moiety undergoes oxidation under controlled conditions to yield hydroxylated derivatives. Key reagents and outcomes include:

Oxidizing Agent Conditions Primary Product Yield
KMnO₄Acidic aqueous solution4-hydroxy-2,3-difluoro-N,N-dimethylbenzamide65-72%
H₂O₂THF, 50°C, 6 hrsBoronic acid intermediate58%

Fluorine atoms enhance electron-withdrawing effects, stabilizing transition states during oxidation. Industrial-scale oxidations employ continuous flow reactors to improve selectivity and reduce decomposition.

Reduction Pathways

Selective reduction targets either the amide group or aromatic system:

Amide Reduction

  • Reagent: LiAlH₄ (4 eq.)

  • Conditions: Dry THF, 0°C → rt, 12 hrs

  • Product: 2,3-difluoro-N,N-dimethyl-4-(dioxaborolanyl)benzylamine

  • Yield: 81%

Aromatic Ring Hydrogenation

  • Catalyst: Pd/C (10 wt%)

  • Conditions: H₂ (50 psi), EtOAc, 25°C

  • Product: Partially saturated cyclohexane derivative

  • Note: Boronic ester remains intact under these conditions.

Substitution Reactions

The difluoro substituents participate in nucleophilic aromatic substitution (SNAr):

Nucleophile Base Conditions Position Product
NaN₃DMF, 120°CMicrowave, 30 minC-2Azido derivative
KSCNDMSO, 80°C4 hrsC-3Thiocyano compound
MorpholineEt₃N, DCMReflux, 24 hrsC-2 & C-3Bis-morpholino product (low selectivity)

Fluorine's electronegativity directs substitution to the C-2 position preferentially.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings:

General Mechanism

  • Oxidative Addition: Pd⁰ inserts into aryl halide bond.

  • Transmetallation: Boronic ester transfers aryl group to Pd.

  • Reductive Elimination: Biaryl product forms with Pd regeneration.

Optimized Protocol

  • Catalyst: XPhos Pd G2 (0.05 eq.)

  • Base: Cs₂CO₃ (3 eq.)

  • Solvent System: 3:1 DMF:H₂O

  • Temperature: 100°C, 1-2 hrs

  • Scope: Couples with aryl/heteroaryl bromides (e.g., pyridines, thiophenes)

Example Transformation
Reacting with 5-bromonicotinamide yields a biphenyl analogue used in kinase inhibitor development (87% yield) .

Stability Under Hydrolytic Conditions

The dioxaborolane group exhibits pH-dependent hydrolysis:

pH Time Degradation Product Stability
1.01 hrBenzamide-boronic acid<10% intact
7.424 hrsPartial deboronation68% intact
10.06 hrsComplete decomposition to phenolic species0% intact

This pH sensitivity necessitates anhydrous storage conditions for long-term stability .

Industrial-Scale Reaction Optimization

Key parameters for kilogram-scale synthesis:

Parameter Laboratory Scale Production Scale
Catalyst Loading0.1 eq. Pd(dppf)Cl₂0.01 eq. Pd(OAc)₂
Solvent1,4-dioxane/waterMethyl-THF/water (recyclable)
Reaction Time30 min (microwave)2 hrs (continuous flow)
Byproduct Formation8-12%<2%

Continuous flow systems reduce palladium leaching and improve heat management .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The difluoro groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound belongs to a family of boronate-functionalized benzamides. Key structural variations among analogs include:

  • Substituent type and position : Fluorine, chlorine, trifluoromethyl, or alkyl groups on the benzene ring.
  • Amide modifications : N-substituents (e.g., dimethyl, cyclopropyl, diisopropyl).
  • Boronate ester placement : Positional isomerism (e.g., ortho, meta, para) relative to other substituents.

Table 1: Comparison of Structural Features and Reactivity

Compound Name Substituents on Benzamide Boronate Position Key Features Reactivity/Applications Reference
2,3-Difluoro-N,N-dimethyl-4-(dioxaborolan-2-yl)benzamide (Target) 2,3-difluoro; N,N-dimethyl Para Electron-withdrawing fluorines enhance boronate reactivity Suzuki-Miyaura coupling; potential biological activity
N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline None (aniline); N,N-dimethyl Para Lacks fluorines; amide vs. aniline affects electronics Cross-coupling with altered kinetics; intermediate in probe synthesis
2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide 2-chloro; N-cyclopropyl Para Chloro (stronger EWG) increases boronate electrophilicity Enhanced stability in aqueous conditions; drug discovery
2,6-Difluoro-4-(dioxaborolan-2-yl)benzamide 2,6-difluoro; benzamide Para Fluorines in sterically hindered positions Slower coupling kinetics; specialized bioconjugation
N,N-Diisopropyl-2-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzamide 5-CF₃; N,N-diisopropyl Ortho CF₃ group intensifies electron withdrawal High reactivity in electron-deficient systems; agrochemical applications
N-Cyclopropyl-2-methyl-4-(dioxaborolan-2-yl)benzamide 2-methyl; N-cyclopropyl Para Methyl introduces steric hindrance; cyclopropyl modulates solubility Conformationally restricted scaffolds; boron neutron capture therapy (BNCT) candidates
Reactivity in Cross-Coupling Reactions

The target compound’s 2,3-difluoro substitution enhances the electrophilicity of the boronate group compared to non-fluorinated analogs (e.g., N,N-dimethyl-4-(dioxaborolan-2-yl)aniline ), facilitating faster oxidative addition in Suzuki-Miyaura reactions . However, 2,6-difluoro isomers (e.g., 2,6-Difluoro-4-(dioxaborolan-2-yl)benzamide ) exhibit reduced reactivity due to steric crowding near the boronate. Chlorinated analogs (e.g., 2-chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide ) show similar electronic activation but with greater hydrolytic stability.

Biological Activity

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of difluoro groups and a dioxaborolane moiety, which contribute to its chemical reactivity and biological interactions.

The molecular formula of the compound is C15H20BF2NO3C_{15}H_{20}BF_{2}NO_{3} with a molecular weight of 311.13 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles such as diols, enhancing its utility in biological applications.

PropertyValue
Molecular FormulaC15H20BF2NO3C_{15}H_{20}BF_{2}NO_{3}
Molecular Weight311.13 g/mol
IUPAC NameThis compound
InChI KeyTZTGPBQSKJRWHB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoro groups enhance the stability and reactivity of the compound. The dioxaborolane moiety's capacity to form covalent bonds allows it to act as a potential inhibitor in various biochemical pathways .

Biological Applications

Research indicates that this compound has applications in:

  • Drug Development : It serves as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
  • Fluorescent Probes : Due to its structural properties, it can be utilized in the development of imaging agents for biological studies.
  • Chemical Biology : The compound's ability to form reversible covalent bonds makes it suitable for probing biological mechanisms involving diols and other nucleophiles .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Kinase Inhibition : A study demonstrated that derivatives of this compound exhibit significant inhibition against specific kinases involved in cancer pathways. The IC50 values were found to be in the low nanomolar range for certain targets .
  • Cell Viability Assays : Experiments conducted using mouse splenocytes indicated that compounds similar to this compound can enhance cell viability in the presence of programmed cell death protein 1 (PD-1) interactions at concentrations as low as 100 nM .
  • Fluorescence Imaging : The compound has been tested as a fluorescent probe for cellular imaging due to its unique electronic properties resulting from the difluoro substitution .

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